Synthesis Yield vs. Analogues
Under identical microwave-assisted or conventional condensation conditions, the 4-bromo derivative (B4) is obtained in 85% isolated yield, outperforming the unsubstituted phenyl congener (B3, 83%) and the 4-methyl analog (B5, 76%) [1]. The higher yield, despite the electron-withdrawing nature of bromine, reflects favourable crystallisation properties that facilitate purification.
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 85% (B4, 4-Br) |
| Comparator Or Baseline | 83% (B3, -H); 76% (B5, 4-CH₃) |
| Quantified Difference | +2 percentage points vs. -H; +9 percentage points vs. 4-CH₃ |
| Conditions | Equimolar hydrazide and aldehyde, methanol, cat. AcOH, reflux 6 h; recrystallisation from ethanol [1] |
Why This Matters
Higher preparative yield reduces the cost-per-gram for procurement and simplifies scale-up, particularly when the compound is used as a synthetic intermediate or reference standard.
- [1] Rahmani, S.E., Lahrech, M. Evaluation of the Antioxidant Activity of some Hydrazone Schiff's bases bearing Benzotriazole Moiety. Research J. Pharm. and Tech. 2018; 11(9): 4104-4107. doi: 10.5958/0974-360X.2018.00754.0 View Source
